1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene
Overview
Description
“1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene” is a compound with the empirical formula C30H36FeP2 . It is a type of phosphine ligand, which is a class of compounds that are often used in palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular weight of “1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene” is 514.40 . Its SMILES string representation is [Fe].CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.[CH]2[CH][CH]CP(c3ccccc3)c4ccccc4
.
Chemical Reactions Analysis
This compound is used as a ligand in various types of reactions. These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 73-75 °C or 75-79 °C , depending on the source.
Scientific Research Applications
Coordination Chemistry and Complex Formation
1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene has been utilized extensively in coordination chemistry. For instance, it has shown remarkable results in forming complexes with various transition metals. These include Group IX and X elements like Rhodium (Rh), Palladium (Pd), and Iridium (Ir), demonstrating its versatile complexation ability (Broussier et al., 2001).
Catalysis
This compound has been a key component in catalytic processes, particularly in Suzuki cross-coupling reactions. Its ability to form efficient catalysts, especially in reactions involving aryl bromides and chlorides, has been noted (Kühnert et al., 2007).
Ligand Flexibility and Electronic Properties
The ligand's structure imparts significant flexibility and unique electronic properties. It has been used to synthesize asymmetric, 1,1′-disubstituted ferrocenediyl ligands, offering insights into the steric and electronic modulation of the phosphorus donor atoms (Gibson et al., 2002).
Electrochemical Studies
Electrochemical behavior studies have revealed that this compound undergoes reversible oxidation. The compound’s formal potentials have been found to be sensitive to substituents on the phenyl rings, which is critical in understanding its redox properties (Campbell et al., 2005).
Structural Analysis
X-ray diffraction analysis of this compound and its derivatives has provided insights into the conformational chirality and disposition of the phosphino groups. These structural characterizations are fundamental in understanding its interactions and reactivity in various chemical contexts (Sato et al., 1988).
Application in Hydroamination Reactions
This compound has also been applied in hydroamination reactions, especially in catalysis involving gold compounds. Its unique ligand properties have been leveraged in these reactions, showcasing its versatility in different chemical synthesis processes (Wolfarth et al., 2020).
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in various coupling reactions .
Mode of Action
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene interacts with its targets by acting as a ligand in various coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, and Hiyama Coupling . The compound’s interaction with its targets promotes these coupling reactions, leading to the formation of new chemical bonds.
Pharmacokinetics
It is known that this compound is a solid and is soluble in organic solvents such as methylene chloride and ethanol . These properties can impact the compound’s bioavailability.
Action Environment
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is relatively stable in the air, but should avoid prolonged exposure to water and moisture . These environmental factors can influence the compound’s action, efficacy, and stability.
Future Directions
The compound’s use in palladium-catalyzed reactions suggests potential for further exploration in the field of organic synthesis . Its role as a catalyst in the microwave-assisted preparation of aryl-alkyl ethers via Hiyama coupling of alkoxysilanes with aryl bromides or aryl chlorides, as well as its use as a ligand for catalytic isomerization of methylbutenenitrile via nickel systems, indicate possible future directions .
Biochemical Analysis
Biochemical Properties
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it acts as a ligand for catalytic isomerization of methylbutenenitrile via nickel systems and for ruthenium alkylidene complexes in metathesis reactions . The compound’s ability to form stable complexes with transition metals enhances its effectiveness in these reactions. Additionally, it is used in the microwave-assisted preparation of aryl-alkyl ethers via palladium-catalyzed Hiyama coupling of alkoxysilanes with aryl bromides or aryl chlorides .
Cellular Effects
The effects of 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene on various types of cells and cellular processes are significant. It influences cell function by participating in catalytic reactions that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in catalytic isomerization and metathesis reactions can lead to changes in the cellular environment, impacting the overall metabolic processes within the cell . The compound’s interactions with transition metals and its ability to facilitate complex biochemical reactions make it a valuable tool in studying cellular processes.
Molecular Mechanism
At the molecular level, 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene exerts its effects through binding interactions with biomolecules and enzyme activation. It forms stable complexes with transition metals, which then participate in various catalytic processes. For instance, in the palladium-catalyzed Hiyama coupling reaction, the compound acts as a ligand, facilitating the formation of aryl-alkyl ethers . Additionally, its role in catalytic isomerization and metathesis reactions involves the activation of specific enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene can change over time. The compound is relatively stable in the air but should avoid prolonged exposure to water and moisture . Over time, its stability and effectiveness in catalytic reactions may be influenced by environmental factors such as temperature and humidity. Long-term studies in in vitro and in vivo settings have shown that the compound maintains its catalytic properties, although its activity may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene vary with different dosages in animal models. At lower dosages, the compound effectively participates in catalytic reactions without causing significant adverse effects. At higher dosages, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and enzyme activity . Threshold effects have been noted, where the compound’s effectiveness in catalytic processes reaches a peak before declining at higher concentrations.
Metabolic Pathways
1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is involved in various metabolic pathways, particularly those related to catalytic reactions. It interacts with enzymes and cofactors, facilitating the conversion of substrates into products. For example, its role in the catalytic isomerization of methylbutenenitrile involves interactions with nickel systems, while its participation in metathesis reactions involves ruthenium alkylidene complexes . These interactions can affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents such as methylene chloride and ethanol facilitates its movement within the cellular environment . The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with transition metals and enzymes can influence its localization within the cell, impacting its effectiveness in catalytic reactions . Understanding the subcellular distribution of the compound can provide insights into its role in various biochemical processes.
Properties
IUPAC Name |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXWCDXJSYVISP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36FeP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746613 | |
Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95408-38-1 | |
Record name | Iron(2+) 1-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-ide 1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Diphenylphosphino-1'-(di-t-butylphosphino)ferrocene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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